1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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Description
1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione is a useful research compound. Its molecular formula is C23H15Cl3N2O2S and its molecular weight is 489.8. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione and its derivatives have been evaluated for their potential anticancer activities. In one study, compounds like (5′Z)-5′-(benzylidene)-3′-(4-chlorophenyl)spiro[3H-indole-3,2′-thia-zolidine]-2,4′(1H)-dione showed notable effectiveness in cancer inhibition (Kaminskyy et al., 2011).
Antihistamine Properties
Research has indicated that certain spiro[indole-thiazinones/thiazolidinones] derivatives demonstrate potential as antihistaminic agents. These compounds have shown the ability to inhibit contractions induced by histamine, suggesting their usefulness in allergic responses (Arya et al., 2012).
Antileukemic Activity
Some spiro[indoline‐3,2′‐thiazolidine]‐2,4′‐diones, including those with chlorophenyl groups, have been synthesized and tested for antileukemic activities. A particular focus has been on compounds like 3′-(4-Chlorophenyl)-5,5′-dimethylspiro[indoline-3,2′-thiazolidine]-2,4′-dione, which showed activity in leukemia screen tests (Rajopadhye & Popp, 1987).
Antimicrobial and Antitubercular Activities
These spiro compounds have also been investigated for their antimicrobial and antitubercular properties. Studies have shown that certain derivatives are effective against a range of fungal species and Mycobacterium tuberculosis (Dandia et al., 2004).
Synthesis and Chemical Studies
The synthesis process of these compounds, particularly focusing on green and efficient methodologies, has been a significant area of research. This includes studies on one-pot, multi-component synthesis techniques, which are notable for their simplicity and high yield (Jain et al., 2013).
Properties
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O2S/c24-15-7-5-14(6-8-15)12-27-20-4-2-1-3-17(20)23(22(27)30)28(21(29)13-31-23)16-9-10-18(25)19(26)11-16/h1-11H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASSPWUEKPDWJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.